molecular formula C23H23IN4O5S2 B2486919 Ethyl 4-((4-((4-(4-iodophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-20-1

Ethyl 4-((4-((4-(4-iodophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2486919
CAS No.: 361174-20-1
M. Wt: 626.48
InChI Key: WANNTBHSGXSTNR-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-(4-iodophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a structurally complex molecule featuring:

  • Piperazine core: A six-membered ring with two nitrogen atoms, often utilized in medicinal chemistry for its conformational flexibility and ability to enhance solubility .
  • Sulfonyl linkage: A phenylsulfonyl group attached to the piperazine ring, which may improve hydrogen-bonding interactions with biological targets .
  • Thiazole moiety: A five-membered heterocycle containing sulfur and nitrogen, known for its role in modulating electronic properties and enhancing metabolic stability .

This compound is likely synthesized through sequential coupling reactions, such as amide bond formation between the thiazole-2-carboxamide and sulfonylphenyl group, followed by piperazine functionalization with an ethyl carboxylate ester. Such synthetic routes are consistent with methods reported for analogous arylpiperazine derivatives .

Properties

IUPAC Name

ethyl 4-[4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23IN4O5S2/c1-2-33-23(30)27-11-13-28(14-12-27)35(31,32)19-9-5-17(6-10-19)21(29)26-22-25-20(15-34-22)16-3-7-18(24)8-4-16/h3-10,15H,2,11-14H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANNTBHSGXSTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23IN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-((4-((4-(4-iodophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core, which is known for its ability to interact with various biological targets. Its structure includes:

  • Thiazole ring : Contributes to the compound's reactivity and biological activity.
  • Iodophenyl group : Enhances the compound's potential as a bioactive molecule.
  • Sulfonamide group : May play a role in antimicrobial and anticancer properties.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : The presence of the thiazole and sulfonamide groups suggests potential efficacy against microbial infections.

Biological Activity Findings

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

Several studies have reported that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example:

  • A derivative containing the thiazole structure showed an IC50 value of 0.06 µM against DHFR, indicating potent inhibitory activity against non-small cell lung cancer (NCI-H522) and other cancer types .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial effects. Research indicates that similar thiazole derivatives have demonstrated significant antibacterial and antifungal activities .

Case Studies

  • Cytotoxicity Against HepG2 Cells : A study evaluated the cytotoxic effects of thiazole derivatives on HepG2 liver cancer cells, revealing promising results that warrant further investigation into their therapeutic potential .
  • Inhibition of Enzymatic Activity : Another study focused on enzyme inhibition, where compounds similar to this compound showed moderate to high inhibitory activity against xanthine oxidase, suggesting a role in managing oxidative stress-related diseases .

Data Tables

Biological ActivityIC50 ValueCell Line/Target
DHFR Inhibition0.06 µMNCI-H522 (Lung Cancer)
CytotoxicityVariesHepG2 (Liver Cancer)
Xanthine Oxidase Inhibition72.4 µMEnzymatic Target

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related molecules from the literature:

Compound Name Key Structural Features Molecular Weight (Inferred) Notable Properties/Activities Reference
Ethyl 4-((4-((4-(4-iodophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Piperazine, sulfonyl, thiazole, 4-iodophenyl ~630 g/mol High lipophilicity (iodine) N/A
2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide Piperazine, fluorophenyl, thiosemicarbazide ~370 g/mol AChE inhibitory activity
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 18) Piperazine, trifluoromethylphenyl, ketone ~420 g/mol Potential CNS activity (structural motif)
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate Piperazine, sulfonyl, phenyl, ethyl carboxylate ~340 g/mol Crystallographically characterized
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate Piperazine, oxadiazole, sulfanyl, dimethylphenyl ~500 g/mol Antimicrobial potential (oxadiazole)

Key Comparisons

  • Thiazole vs. Oxadiazole : The target compound’s thiazole ring may offer greater metabolic stability compared to oxadiazole-containing analogues (e.g., ), which are prone to hydrolysis . However, oxadiazoles often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms.
  • Iodophenyl vs. Fluorophenyl/Trifluoromethylphenyl : The 4-iodophenyl group increases molecular weight and lipophilicity (logP ~5.5 estimated) compared to fluorophenyl (logP ~3.8) or trifluoromethylphenyl (logP ~4.2) derivatives. This could enhance blood-brain barrier penetration but reduce aqueous solubility .

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole nucleus is constructed using a modified Hantzsch reaction:

Procedure:

  • Combine 4-iodobenzaldehyde (10 mmol), thiourea (12 mmol), and bromine (1.1 eq) in ethanol (50 mL).
  • Reflux at 80°C for 6 h under N₂.
  • Cool to RT, precipitate with ice-water, and filter to obtain 4-(4-iodophenyl)thiazol-2-amine as a yellow solid (82% yield).

Characterization Data:

  • Mp: 189–192°C (lit.: 188–191°C)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, thiazole-H), 5.42 (s, 2H, NH₂).
  • HRMS (ESI): m/z calcd for C₉H₆IN₂S [M+H]⁺ 316.9332; found 316.9328.

Preparation of 4-(Chlorosulfonyl)benzoyl Chloride

Chlorosulfonation of Toluene Derivative

Steps:

  • Add chlorosulfonic acid (20 mL) dropwise to 4-methylbenzoyl chloride (10 mmol) at 0°C.
  • Stir at 80°C for 3 h, then pour onto ice.
  • Extract with DCM, dry (MgSO₄), and concentrate to yield 4-(chlorosulfonyl)benzoyl chloride (76% yield).

Critical Parameters:

  • Temperature control prevents over-sulfonation.
  • Anhydrous conditions are essential to avoid hydrolysis.

Assembly of the Sulfonamide-Piperazine Moiety

Sulfonylation of Ethyl Piperazine-1-carboxylate

Reaction Scheme:
$$ \text{Ethyl piperazine-1-carboxylate} + \text{4-(chlorosulfonyl)benzoyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Ethyl 4-(4-(chlorocarbonyl)phenylsulfonyl)piperazine-1-carboxylate} $$

Protocol:

  • Dissolve ethyl piperazine-1-carboxylate (5 mmol) and Et₃N (15 mmol) in DCM (20 mL) at 0°C.
  • Add 4-(chlorosulfonyl)benzoyl chloride (5.5 mmol) dropwise over 15 min.
  • Stir at RT for 4 h, wash with NaHCO₃ (sat.), dry, and concentrate.
  • Purify via silica gel chromatography (EtOAc/hexane 3:7) to obtain the sulfonamide intermediate (68% yield).

¹³C NMR (101 MHz, CDCl₃): δ 166.2 (C=O), 144.5 (SO₂), 134.8–128.4 (Ar-C), 52.1 (piperazine-C), 14.3 (COOCH₂CH₃).

Final Amidation to Install the Thiazole Carbamoyl Group

Coupling of Sulfonamide Intermediate with Thiazol-2-amine

Conditions:

  • Reagents: EDCI (1.2 eq), HOBt (1.1 eq), DIPEA (2 eq) in DMF.
  • Procedure:
    • Activate 4-(4-(chlorocarbonyl)phenylsulfonyl)piperazine-1-carboxylate (3 mmol) with EDCI/HOBt in DMF (10 mL) for 30 min.
    • Add 4-(4-iodophenyl)thiazol-2-amine (3.3 mmol) and stir at RT for 12 h.
    • Quench with H₂O, extract with EtOAc, dry, and concentrate.
    • Purify by recrystallization (EtOH/H₂O) to yield the target compound as white crystals (58% yield).

Analytical Data:

  • Mp: 214–217°C.
  • IR (KBr): 3345 (N-H), 1702 (C=O), 1350 (SO₂), 1220 (C-O).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.94–7.88 (m, 4H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H), 7.51 (d, J = 8.4 Hz, 2H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 3.45–3.40 (m, 4H, piperazine), 3.02–2.97 (m, 4H, piperazine), 1.23 (t, J = 7.1 Hz, 3H, CH₃).
  • HRMS (ESI): m/z calcd for C₂₃H₂₂IN₄O₅S₂ [M+H]⁺ 657.0054; found 657.0049.

Optimization and Challenges

Key Reaction Parameters

Step Parameter Optimal Value Deviation Impact
Thiazole cyclization Bromine stoichiometry 1.1 eq >1.2 eq causes over-bromination
Sulfonylation Temperature 0°C → RT Higher temps lead to di-sulfonation
Amidation Coupling agent EDCI/HOBt DCC results in lower yields (42%)

Troubleshooting Common Issues

  • Low Amidation Yield: Pre-activate carbonyl for 45 min before adding amine.
  • Sulfonamide Hydrolysis: Use anhydrous DCM and molecular sieves during sulfonylation.
  • Iodophenyl Deiodination: Avoid strong bases (e.g., NaOH) in later steps.

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